molecular formula C12H17NO2 B3071113 (R)-2-(diethylamino)-2-phenylacetic acid CAS No. 1007912-96-0

(R)-2-(diethylamino)-2-phenylacetic acid

Cat. No.: B3071113
CAS No.: 1007912-96-0
M. Wt: 207.27 g/mol
InChI Key: ZUCSUKWYYWJTHM-LLVKDONJSA-N
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Description

(R)-2-(Diethylamino)-2-phenylacetic Acid ( 1007912-96-0) is a chiral phenylacetic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol, serves as a critical synthetic intermediate and a key scaffold for the development of novel active molecules . The (R)-enantiomer is particularly valued for its potential to impart stereoselectivity in biological interactions. Phenylacetic acid derivatives are a well-characterized class of compounds known for their diverse pharmacological activities. Research indicates that related phenylacetate compounds function as potent modulators of the GABAA receptor, suggesting potential applications in the development of sedative-hypnotic agents . Furthermore, the phenylacetic acid core structure is a recognized precursor in the synthesis of various pharmaceuticals, and its derivatives have been investigated as intermediates in the creation of complex molecules like the bicyclic depsipeptide FK228, which has cytotoxic properties . The presence of both carboxylic acid and diethylamino groups on the chiral center makes this compound a versatile building block for organic synthesis, enabling the preparation of amides, esters, and salts for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(diethylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSUKWYYWJTHM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of chiral molecules like (R)-2-(diethylamino)-2-phenylacetic acid. These methods are indispensable for verifying the compound's structural integrity, assessing its enantiomeric purity, and assigning the absolute configuration of its stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds. For chiral molecules, specialized NMR methods are employed to differentiate between enantiomers and determine their absolute configuration.

The absolute configuration of the chiral center in 2-(diethylamino)-2-phenylacetic acid can be determined using Mosher's method. nih.gov This well-established NMR technique is designed for assigning the absolute configuration of chiral alcohols and amines. springernature.com The method involves the chemical derivatization of the chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov

The process involves reacting the tertiary amine of 2-(diethylamino)-2-phenylacetic acid with both the (R)- and (S)-enantiomers of MTPA chloride. This reaction forms a pair of diastereomeric amides. Because diastereomers possess different physical properties, their NMR spectra will also differ. springernature.com

The core principle of Mosher's method lies in the comparative analysis of the ¹H NMR spectra of these two diastereomeric amides. nih.gov The phenyl group within the MTPA moiety creates a strong anisotropic effect, leading to distinct shielding or deshielding of nearby protons in the substrate. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, a spatial model can be constructed. This model correlates the sign of the Δδ values to the absolute configuration of the original amine stereocenter. nih.govspringernature.com

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound and for assessing its purity. The spectra provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (approx. 7.2-7.5 ppm). The single proton on the chiral carbon (α-proton) would appear as a singlet. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the two ethyl groups would exhibit characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. Key signals would include those for the carboxylic acid carbon, the carbons of the phenyl ring, the chiral α-carbon, and the carbons of the diethylamino group.

Should the sample contain the (S)-enantiomer as an impurity, the standard NMR spectra would not distinguish between them. However, if the compound is derivatized with a chiral agent as in Mosher's method, the resulting diastereomers will exhibit separate signals in both ¹H and ¹³C NMR spectra, allowing for the determination of diastereomeric (and thus enantiomeric) purity. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H)7.20 - 7.50Multiplet5H
Alpha-Proton (α-CH)4.00 - 4.50Singlet1H
Methylene (-N-CH₂-CH₃)2.50 - 3.00Quartet4H
Methyl (-N-CH₂-CH₃)1.00 - 1.30Triplet6H
Carboxyl (-COOH)10.0 - 12.0Broad Singlet1H

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Carboxyl (-COOH)170 - 180
Phenyl (ipso-C)135 - 145
Phenyl (Ar-C)125 - 130
Alpha-Carbon (α-C)60 - 70
Methylene (-N-CH₂-)40 - 50
Methyl (-CH₃)10 - 15

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

When Mosher's method is employed, ¹⁹F NMR spectroscopy offers a powerful and complementary technique for analysis. nih.gov The MTPA reagent contains a trifluoromethyl (-CF₃) group, which serves as a sensitive probe in the ¹⁹F NMR spectrum. acs.org

Since the fluorine nucleus has a high natural abundance and sensitivity, ¹⁹F NMR spectra are typically simple to interpret with a low probability of signal overlap. acs.org Upon formation of the diastereomeric Mosher amides, the -CF₃ group will reside in a different chemical environment in each diastereomer. This results in two distinct signals in the ¹⁹F NMR spectrum, one for the derivative formed with (R)-MTPA and one for the derivative formed with (S)-MTPA. The chemical shift difference (Δδ) between these two signals can be significant and provides a clear method for assessing the diastereomeric ratio and, by extension, the enantiomeric purity of the starting amine. nih.govrsc.org

Table 3: Hypothetical ¹⁹F NMR Data for Diastereomeric MTPA Amides

Diastereomer ¹⁹F Chemical Shift (δ, ppm)
(R)-Amine-(S)-MTPA-72.35
(R)-Amine-(R)-MTPA-72.50

Note: Values are illustrative. The sign and magnitude of the chemical shift difference (Δδ) depend on the specific compound and its conformation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can help deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₇NO₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown metabolites and impurities. nih.gov The experimentally measured accurate mass is compared against the theoretical mass calculated from the elemental formula, providing a high degree of confidence in the compound's composition.

Table 4: Accurate Mass Data for this compound

Formula Ion Theoretical Exact Mass (Da) Measurement Technique
C₁₂H₁₇NO₂[M+H]⁺208.13320ESI-HRMS

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Chromatographic Techniques for Enantiopurity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost analytical method for determining the enantiomeric excess (ee) and optical purity of chiral compounds like this compound. heraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral environment to achieve separation. csfarmacie.cz

There are two primary strategies for chiral HPLC separation:

Direct Separation: This is the most common approach and involves using a Chiral Stationary Phase (CSP). nih.gov CSPs are packed into HPLC columns and are themselves enantiomerically pure. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating the enantiomers of various chiral arylpropionic acid derivatives. nih.gov

Indirect Separation: In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. mdpi.com The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers (R and S) using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

A hypothetical chromatogram data table for the analysis of a sample of this compound on a chiral column is presented below.

EnantiomerRetention Time (t_R, min)Peak AreaCalculated % of Total
(S)-2-(diethylamino)-2-phenylacetic acid10.415,2300.5%
This compound12.13,030,77099.5%
Calculated Enantiomeric Excess (ee) 99.0%

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be employed for the enantiomeric separation of chiral compounds, provided they are volatile and thermally stable. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common approach is to convert the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester.

Once derivatized, the enantiomers can be separated using a capillary GC column containing a Chiral Stationary Phase (CSP). azom.com Cyclodextrin derivatives are among the most widely used and effective CSPs for GC. uni-muenchen.de The principle of separation is "chiral recognition," where the enantiomers form transient diastereomeric adducts with the chiral selector of the stationary phase, leading to different retention times. azom.com

Alternatively, an indirect approach similar to that in HPLC can be used. The carboxylic acid can be derivatized with a chiral alcohol, or the amine can be derivatized with a chiral acylating agent, to form diastereomers that can then be separated on a standard achiral GC column. mdpi.comsigmaaldrich.com The choice of CSP or derivatizing agent is crucial for achieving successful separation. Modern chiral GC methods allow for rapid and accurate determination of enantiomeric ratios. azom.com

The following table shows hypothetical GC data for the separation of the methyl ester derivatives of the R and S enantiomers of 2-(diethylamino)-2-phenylacetic acid on a cyclodextrin-based chiral column.

Derivatized EnantiomerGC Column TypeRetention Time (min)
Methyl (S)-2-(diethylamino)-2-phenylacetateHeptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin15.8
Methyl (R)-2-(diethylamino)-2-phenylacetateHeptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin16.3

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral compound like this compound, this technique serves two critical purposes: the unambiguous determination of its absolute configuration and the detailed analysis of its solid-state structure, including its packing and intermolecular interactions in cocrystals. researchgate.netnih.gov

To determine the absolute configuration, a suitable single crystal of the enantiopure compound (or a cocrystal thereof) is irradiated with X-rays. nih.gov The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, which reveals the precise spatial arrangement of every atom. The absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer) is established by analyzing the anomalous scattering effects of the atoms. ed.ac.uk The Flack parameter is a critical value calculated during the structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given configuration confirms its assignment. nih.gov

Beyond absolute configuration, X-ray crystallography provides a wealth of information about the solid-state structure. It reveals precise bond lengths, bond angles, and torsion angles. In the context of cocrystals, it allows for the direct visualization of intermolecular interactions, such as hydrogen bonds, providing exact measurements of the distances and angles involved. mdpi.com This information is crucial for understanding the supramolecular synthons that govern crystal packing and for rationalizing the physicochemical properties of the cocrystal.

A table summarizing typical crystallographic data that would be obtained for a hypothetical cocrystal of this compound is provided below.

Crystallographic ParameterHypothetical Value / Description
Chemical FormulaC₁₂H₁₇NO₂ · [Coformer]
Crystal SystemMonoclinic
Space GroupP2₁ (a common chiral space group)
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5°
Molecules per unit cell (Z)2
Flack Parameter0.02(4)
Key Hydrogen BondO-H···N (acid-pyridine)
H-Bond Distance (O···N)2.65 Å

Computational and Mechanistic Studies on Chiral α Amino Acid Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Noncovalent Interactions

Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and energetics of molecular systems. mdpi.commorressier.com It is widely used to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving chiral α-amino acids. By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most favorable reaction pathways. acs.orgmdpi.com For example, in an enantioselective reaction, DFT can compute the activation barriers for the pathways leading to different stereoisomers, providing a quantitative prediction of the reaction's selectivity. nih.govresearchgate.net

Furthermore, DFT is crucial for understanding the role of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netnih.govnih.gov These weak interactions are fundamental to the processes of chiral recognition and asymmetric catalysis. acs.orgurv.cat Methods based on the electron density, such as the Non-Covalent Interaction (NCI) index, allow for the visualization and characterization of these interactions in three-dimensional space, revealing how a chiral molecule like (R)-2-(diethylamino)-2-phenylacetic acid might interact with a solvent, a catalyst, or another reactant to control the stereochemical outcome. researchgate.netnih.gov The accurate calculation of these subtle forces is critical, as they often determine the stability of the diastereomeric transition states that lead to enantiomeric products. urv.cat

SpeciesMethod/Basis SetRelative Gibbs Free Energy (ΔG, kcal/mol)Description
Reactant ComplexM06-2X/6-311++G(2d,2p)0.0Starting point of the reaction coordinate.
Transition State (TS-R)M06-2X/6-311++G(2d,2p)+15.2Activation barrier for the formation of the (R)-product.
Transition State (TS-S)M06-2X/6-311++G(2d,2p)+17.0Activation barrier for the formation of the (S)-product.
Product Complex (R)M06-2X/6-311++G(2d,2p)-5.4Thermodynamically favored product complex.
Product Complex (S)M06-2X/6-311++G(2d,2p)-4.8Less favored product complex.

This interactive table presents hypothetical DFT calculation results for an enantioselective reaction, illustrating how computational methods quantify the energy differences that determine stereochemical outcomes. The lower activation energy for TS-R suggests it is the kinetically favored pathway.

Molecular Dynamics (MD) Simulations in Stereoselective Processes

While DFT provides static pictures of molecular structures and energies, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecules move, vibrate, and interact in a simulated environment (e.g., in a solvent). nih.govnsf.gov This approach is particularly valuable for studying stereoselective processes where the flexibility of molecules and the specific conformations they adopt are crucial. researchgate.net

In the context of chiral recognition, MD simulations can model the process of a chiral molecule, such as this compound, binding to a chiral selector or catalyst. rsc.org These simulations can identify the key intermolecular interactions, like stereoselective hydrogen bonds, that stabilize one diastereomeric complex over another. nsf.gov By analyzing the duration and geometry of these interactions throughout the simulation, researchers can understand the factors that lead to effective chiral discrimination. nih.govnih.gov For instance, an MD simulation might show that one enantiomer forms more persistent hydrogen bonds with a chiral stationary phase in a chromatography setup, explaining its longer retention time. nsf.gov

Enantiomer ComplexSimulation Time (ns)Average H-Bond Distance (Å)H-Bond Occupancy (%)
Selector-(R)-Analyte1002.185
Selector-(S)-Analyte1002.832

This interactive table shows exemplary data from an MD simulation studying the interaction of two enantiomers with a chiral selector. The shorter distance and higher occupancy of the hydrogen bond for the (R)-enantiomer complex suggest a more stable and persistent interaction, which is key to chiral recognition.

Molecular Modeling and Docking Studies to Understand Stereochemical Control and Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to another to form a stable complex. Docking is particularly useful for studying how a chiral ligand like an α-amino acid derivative fits into the active site of an enzyme or the binding pocket of a synthetic receptor. nih.govresearchgate.net The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

These studies are instrumental in understanding stereochemical control. When docking the R- and S-enantiomers of a chiral molecule into a chiral binding site, the calculations will often predict different binding modes and affinities. nih.gov The enantiomer that forms more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and has better shape complementarity will receive a better docking score, corresponding to a more stable diastereomeric complex. nih.gov This information helps rationalize why enzymes are often highly stereospecific and can guide the design of chiral catalysts that mimic this level of stereochemical control.

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
(R)-enantiomer-8.5SER-42, TRP-101Hydrogen Bond, π-π Stacking
(S)-enantiomer-6.2TYR-88van der Waals

This interactive table provides a hypothetical output from a molecular docking study. The more negative docking score for the (R)-enantiomer indicates a stronger predicted binding affinity compared to the (S)-enantiomer. The table also lists the specific amino acid residues in the binding site and the types of non-covalent interactions that contribute to this stereochemical preference.

Elucidation of Chiral Recognition Phenomena and Asymmetric Induction Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.govrsc.orgsoton.ac.uk This phenomenon is the basis for enantioselective catalysis, chromatographic separation, and many biological processes. nih.gov The fundamental principle, often described by the "three-point interaction model," posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte. rsc.org When one enantiomer can successfully establish these three connections simultaneously and the other cannot, a difference in binding energy arises, leading to recognition. nih.gov

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. mdpi.comwikipedia.orgmdpi.com Computational methods are pivotal in elucidating the mechanisms behind both phenomena. chinesechemsoc.orgunb.ca DFT calculations can quantify the Gibbs free energy difference (ΔΔG) between the diastereomeric complexes formed during recognition, which determines the degree of enantioselectivity. nih.gov MD simulations and docking can reveal the specific 3D arrangements and intermolecular forces—such as hydrogen bonds and steric repulsion—that cause this energy difference. nih.govchinesechemsoc.org By combining these computational approaches, a comprehensive model of how chiral information is transferred from a catalyst to a substrate to induce asymmetry can be constructed. chinesechemsoc.org

Transition State Analysis in Enantioselective Reactions

The stereochemical outcome of an enantioselective reaction is determined at its enantioselectivity-determining step, which is the first irreversible step involving the chiral catalyst and the substrate where the new stereocenter is formed. The key to understanding and predicting enantioselectivity lies in the analysis of the transition states (TS) for this step. acs.org According to transition state theory, the ratio of the products is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for the competing pathways.

Computational chemistry, particularly DFT, allows for the precise location and characterization of these transition state structures. researchgate.neturv.cat For a reaction producing a chiral center, there will be two diastereomeric transition states, one leading to the (R)-product (TS-R) and one to the (S)-product (TS-S). rsc.org By calculating the energies of TS-R and TS-S, the enantiomeric excess (ee) of the product can be predicted. acs.org This analysis provides profound insights into the origins of asymmetric induction; researchers can examine the 3D geometries of the transition states to identify the specific steric clashes or attractive non-covalent interactions that destabilize one TS relative to the other, thereby favoring the formation of one enantiomer. acs.orgrsc.org

Transition StateRelative Free Energy (ΔG‡, kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
TS-R (favored)12.5\multirow{2}{}{1.8}\multirow{2}{}{95}
TS-S (disfavored)14.3

This interactive table illustrates the results of a transition state analysis for a hypothetical enantioselective reaction at room temperature (298 K). The energy difference between the two diastereomeric transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee). A larger energy difference leads to higher enantioselectivity.

Advanced Research Directions and Future Perspectives in Chiral R 2 Diethylamino 2 Phenylacetic Acid Research

Development of Novel Chiral Catalysts and Ligands Tailored for α-Dialkylamino Phenylacetic Acids

The construction of the sterically hindered quaternary stereocenter in α-dialkylamino phenylacetic acids demands the development of highly specialized chiral catalysts and ligands. Traditional methods often rely on chiral auxiliaries, which require additional synthetic steps for attachment and removal. nih.gov Modern research, however, is increasingly focused on catalytic enantioselective approaches that offer greater efficiency and atom economy.

Recent breakthroughs in the synthesis of α,α-disubstituted α-amino acids have highlighted the potential of synergistic catalytic systems. For instance, a dual catalysis approach using copper (Cu) and iridium (Ir) has been successfully applied to the stereodivergent α-allylation of aldimine esters. nih.govacs.org This method allows for the preparation of α,α-disubstituted α-amino acids with two adjacent stereocenters with excellent stereoselectivity. nih.govacs.org By carefully selecting the chirality of the ligands for each metal, all four possible stereoisomers can be accessed from the same starting materials. nih.gov This strategy could be adapted for the synthesis of (R)-2-(diethylamino)-2-phenylacetic acid by employing an appropriate α-imino ester precursor.

Another promising area is the use of chiral N-heterocyclic carbene (NHC) complexes. Iridium-NHC complexes, in conjunction with a mild organic base, have been shown to catalyze the addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted α-amino acid derivatives with high enantioselectivity. rsc.org The development of NHC ligands with tailored steric and electronic properties could prove instrumental in achieving high enantioselectivity in the synthesis of this compound.

The table below summarizes some of the catalyst systems that hold promise for the asymmetric synthesis of α,α-disubstituted amino acids.

Catalyst SystemType of ReactionKey FeaturesPotential Application for this compound
Synergistic Cu/Ir CatalysisStereodivergent α-allylationAccess to all four stereoisomers, high stereoselectivity. nih.govacs.orgSynthesis of analogues with additional stereocenters.
Chiral Iridium-NHC ComplexesAddition of nucleophiles to α-iminoestersHigh enantioselectivity for α,α-disubstituted amino acids. rsc.orgDirect asymmetric synthesis from an appropriate α-iminoester.
Chiral Lithium AmidesDirect enantioselective alkylationCircumvents the need for traditional chiral auxiliaries. nih.govA direct, single-step method for synthesis.

Integration of Sustainable and Green Chemistry Principles in the Synthesis of Chiral α-Amino Acid Derivatives

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. acs.org This paradigm shift is influencing the design of synthetic routes for complex molecules like this compound. Key areas of focus include the use of greener solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. acs.org

One of the primary goals of green chemistry is to replace hazardous solvents with more environmentally benign alternatives. acs.org For peptide synthesis, which shares some common ground with amino acid synthesis, solvents like ethyl acetate (B1210297) and N,N-dimethylformamide are being re-evaluated, with a push towards more sustainable options. semanticscholar.org The use of water as a solvent, where feasible, is a highly attractive goal due to its non-toxic and non-flammable nature. acs.org

Biocatalysis represents a powerful tool for the green synthesis of chiral amino acids. researchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high enantio- and regioselectivity. researchgate.net While specific enzymes for the direct synthesis of this compound have not been reported, the broader field of enzymatic asymmetric synthesis of amino acids is rapidly advancing. researchgate.net For example, engineered transaminases and amine dehydrogenases are being developed to accept a wider range of substrates, including bulky ketones and keto acids, which could potentially be adapted for the synthesis of the target compound. nih.gov

The principles of green chemistry applicable to the synthesis of this compound are outlined below:

Green Chemistry PrincipleApplication in Synthesis
Use of Catalysis Replacing stoichiometric chiral auxiliaries with catalytic amounts of chiral catalysts (e.g., metal complexes, organocatalysts).
Benign Solvents Moving away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions. acs.org
Atom Economy Designing reactions where the maximum proportion of starting materials is incorporated into the final product.
Use of Renewable Feedstocks Exploring biocatalytic routes that can utilize renewable starting materials. researchgate.net

High-Throughput Screening and Automation in Enantioselective Synthesis

The discovery of novel and efficient catalysts for the synthesis of chiral molecules like this compound can be significantly accelerated through the use of high-throughput screening (HTS) and automation. nih.gov These technologies allow for the rapid evaluation of large libraries of catalysts and reaction conditions, drastically reducing the time required for optimization.

A key challenge in the HTS of enantioselective reactions is the rapid and accurate determination of enantiomeric excess (e.e.). nih.gov Traditional methods like chiral chromatography can be a bottleneck. To address this, new HTS assays are being developed. For instance, a fluorescence-based assay has been reported for determining the e.e. of chiral amines, amino alcohols, and amino acid esters. nih.gov This method relies on the formation of fluorescent diastereomeric complexes and can be performed in a 384-well plate format using an automated plate reader. nih.gov Such an approach could be readily adapted for the screening of catalysts for the synthesis of this compound derivatives.

Automation is also playing an increasingly important role in the synthesis of chiral building blocks. nih.gov Automated synthesizers can perform multi-step reactions with precise control over reaction parameters, enabling the rapid production of libraries of compounds for screening. nih.gov For example, an automated synthesis process has been established for the preparation of chiral α-bromocarboxylic acids, which are versatile intermediates in organic synthesis. nih.gov The integration of automated synthesis with HTS for enantioselectivity can create a powerful platform for the discovery of new synthetic routes to complex chiral molecules.

Expanding the Scope of Substrates and Functional Group Tolerance in Asymmetric Reactions

While the primary focus is on this compound, the development of robust synthetic methodologies requires that they be applicable to a broader range of substrates with diverse functional groups. This expansion of substrate scope is crucial for creating a versatile synthetic toolbox for the preparation of analogues with potentially improved properties.

Research in the asymmetric synthesis of α,α-disubstituted α-amino acids is actively exploring the tolerance of various catalysts to different substituents on the starting materials. For example, in the direct enantioselective alkylation of arylacetic acids using chiral lithium amides, a range of substituted phenylacetic acids have been shown to be viable substrates, albeit with varying degrees of success depending on the electronic nature and position of the substituent. nih.gov

In-depth Mechanistic Investigations of Complex Stereoselective Processes

A fundamental understanding of the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. For the stereoselective synthesis of sterically congested molecules like this compound, detailed mechanistic studies can provide insights into the factors that govern the stereochemical outcome.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to elucidate the transition states of stereoselective reactions. nih.gov These studies can help to identify the key interactions between the substrate, catalyst, and reagents that determine which enantiomer is formed preferentially. For example, in the diarylprolinol silyl (B83357) ether-catalyzed addition of oxazolones to α,β-unsaturated aldehydes, DFT calculations have been used to model the transition-state structures and explain the observed diastereo- and enantioselectivity. acs.org

Experimental mechanistic studies, such as kinetic analysis and the study of non-linear effects, also play a crucial role. By systematically varying reaction parameters and catalyst structures, it is possible to build a detailed picture of the reaction pathway. A deeper understanding of these complex stereoselective processes will undoubtedly pave the way for the development of next-generation catalysts for the synthesis of this compound and other challenging chiral molecules.

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(R)-2-(diethylamino)-2-phenylacetic acid
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(R)-2-(diethylamino)-2-phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.